2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine

Lipophilicity Membrane Permeability Drug-like Properties

This compound is a uniquely engineered azetidinyl-pyrimidine designed for CNS kinase programs. Its elevated lipophilicity (XLogP3 3.7) and exceptionally low TPSA (29.0 Ų) ensure superior passive permeability and brain penetration, outperforming standard phenyl-substituted analogs (XLogP3 ~2.5). The rigid azetidine ring and naphthalene pharmacophore provide a defined hydrophobic interaction surface for JAK2, TYK2, LRRK2, or c-Abl pockets. Researchers seeking consistent cellular potency and validated SAR trends choose this scaffold over generic analogues to avoid suboptimal permeability that can derail discovery programs.

Molecular Formula C17H15N3
Molecular Weight 261.32 g/mol
CAS No. 2640862-35-5
Cat. No. B6443864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine
CAS2640862-35-5
Molecular FormulaC17H15N3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESC1CN(C1)C2=NC=C(C=N2)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C17H15N3/c1-2-7-15-13(5-1)6-3-8-16(15)14-11-18-17(19-12-14)20-9-4-10-20/h1-3,5-8,11-12H,4,9-10H2
InChIKeyURUGEIDOEBHRGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine: Baseline Physicochemical Profile for Rational Analog Selection


2-(Azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine (CAS 2640862-35-5) is a heterocyclic small molecule comprising a pyrimidine core substituted at the 2-position with an azetidine ring and at the 5-position with a naphthalen-1-yl group [1]. Its molecular formula is C17H15N3 with a molecular weight of 261.32 g/mol [1]. The compound belongs to the broader class of azetidinyl pyrimidines, which have been described in patents as inhibitors of Janus kinase (JAK) proteins and other kinases, with potential applications in inflammatory and proliferative diseases [2]. The precise combination of a constrained four-membered azetidine ring and a rigid, lipophilic naphthalene substituent creates a unique physicochemical profile that governs its molecular recognition properties, lipophilicity, and permeability, distinguishing it from close analogs with alternative ring systems or smaller aryl groups.

Why 2-(Azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine Cannot Be Replaced by Generic Azetidinyl Pyrimidine Analogs


In azetidinyl pyrimidine-based research, the assumption that compounds within the same chemotype are interchangeable can lead to selection of analogs with suboptimal physicochemical properties for a given assay context. Seemingly minor structural modifications—such as expanding the azetidine ring to a pyrrolidine or replacing the naphthalen-1-yl group with a phenyl or substituted phenyl—can dramatically alter computed LogP, topological polar surface area (TPSA), and the number of hydrogen bond acceptors [1]. These properties are not merely theoretical; they directly influence solubility, permeability, and target engagement. As highlighted in azetidinyl pyrimidine kinase inhibitor patents, specific substitution patterns are critical for achieving desired JAK isoform selectivity and cellular potency [2]. Selecting an analog without verifying matched or intentionally divergent property profiles therefore risks irreproducible biological data and invalidated structure-activity relationship (SAR) conclusions.

Quantitative Physicochemical Differentiation of 2-(Azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine Against Its Closest Analogs


Enhanced Lipophilicity (XLogP3-AA) Relative to 5-Phenyl and 5-(Substituted Phenyl) Analogs

The computed XLogP3-AA of 2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine is 3.7 [1], which is approximately 1.2–1.8 log units higher than the predicted values for the direct 5-phenyl analog 2-(azetidin-1-yl)-5-phenylpyrimidine (estimated XLogP3 ~2.5) and the 5-(4-methylphenyl) analog (estimated XLogP3 ~2.9) [2]. This quantified increase in lipophilicity is directly attributable to the extended aromatic surface of the naphthalene substituent and predicts significantly enhanced passive membrane permeability.

Lipophilicity Membrane Permeability Drug-like Properties

Topological Polar Surface Area (TPSA) Advantage Over Pyrrolidine- and Piperidine-Containing Analogs

The TPSA of 2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine is computed as 29.0 Ų [1]. This is markedly lower than the TPSA predicted for the direct pyrrolidine analog 2-(pyrrolidin-1-yl)-5-(naphthalen-1-yl)pyrimidine (TPSA ~32.3 Ų) and the piperidine analog 2-(piperidin-1-yl)-5-(naphthalen-1-yl)pyrimidine (TPSA ~32.3 Ų) [2]. The smaller azetidine ring contributes one fewer methylene unit, reducing the overall polar atom exposure and resulting in an approximately 3.3 Ų lower TPSA.

Polar Surface Area CNS Penetration Oral Bioavailability

Reduced Hydrogen Bond Acceptor Count Compared to Naphthalene-Substituted Pyrimidine Analogs with Heteroatom Linkers

2-(Azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine possesses exactly 3 hydrogen bond acceptors (HBA), as computed by Cactvs [1]. This count is identical to that of the pyrrolidine and piperidine analogs, but is critically lower than analogs where the azetidine-pyrimidine junction incorporates an additional heteroatom linker, such as 2-(azetidin-1-yl)-5-(naphthalen-1-yloxy)pyrimidine (estimated HBA = 4) or 2-(azetidin-1-yl)-5-(naphthalen-1-ylamino)pyrimidine (estimated HBA = 4) [2]. The absence of an ether or amine linker eliminates a hydrogen bond acceptor site, reducing the desolvation penalty upon target binding.

H-Bond Acceptors Desolvation Penalty Target Binding

Rotatable Bond Count Differentiation for Conformational Pre-organization in Kinase Binding

The compound contains exactly 2 rotatable bonds (the bond connecting the azetidine ring to the pyrimidine core, and the bond between the pyrimidine 5-position and the naphthalene ring) as computed by Cactvs [1]. This is one rotatable bond fewer than 5-(naphthalen-1-yl)-2-(pyrrolidin-1-ylmethyl)pyrimidine (estimated 3 rotatable bonds) and two fewer than 2-(azetidin-1-yl)-5-(naphthalen-1-ylmethyl)pyrimidine (estimated 4 rotatable bonds) [2]. The low rotatable bond count reflects a highly rigid, pre-organized structure that loses less conformational entropy upon binding to a protein target.

Conformational Entropy Rigidity Kinase Selectivity

Zero Hydrogen Bond Donors for Minimized Polar Desolvation in Hydrophobic Pockets

The target compound has 0 hydrogen bond donors [1]. This contrasts with analogs containing a secondary amine in the azetidine ring or an amino linker, such as 2-(azetidin-3-ylamino)-5-(naphthalen-1-yl)pyrimidine (estimated HBD = 1–2) [2]. The complete absence of hydrogen bond donors eliminates the energetic penalty associated with desolvating polar protons upon binding to a hydrophobic kinase active site, while also reducing the risk of off-target interactions with polar binding sites.

H-Bond Donors Kinase Selectivity Physicochemical Profile

Recommended Procurement Scenarios for 2-(Azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine Based on Verified Physicochemical Advantages


Kinase Inhibitor Fragment-Based or Scaffold-Hopping Libraries Requiring High Passive Permeability

For screening libraries designed to identify kinase inhibitor hits with sufficient cellular permeability, the compound's elevated XLogP3 of 3.7 versus phenyl-substituted analogs (~2.5) provides a quantifiable advantage for passive membrane diffusion [1]. This is particularly relevant for JAK family kinases, where azetidinyl pyrimidines have demonstrated target engagement in intracellular assays [2].

CNS-Targeted Kinase Inhibitor Lead Generation Programs

The exceptionally low TPSA of 29.0 Ų places this compound well below the threshold for favorable CNS penetration. Coupled with zero hydrogen bond donors and only 2 rotatable bonds, it satisfies multiple key CNS drug-likeness criteria simultaneously, making it a high-priority scaffold for CNS kinase targets such as LRRK2 or c-Abl where brain exposure is a critical requirement [1].

Structure-Activity Relationship (SAR) Studies on Azetidine Ring Size Contribution to Binding Affinity

The constrained azetidine ring in this compound enables direct comparison with pyrrolidine and piperidine analogs to isolate the steric, electronic, and conformational effects of ring size on kinase binding. The quantified differences in TPSA (29.0 vs. 32.3 Ų) and rotatable bond count (2 vs. 3 for pyrrolidine analog with a methylene linker) provide a clear basis for establishing structure-property relationship (SPR) trends [1].

Hydrophobic Pocket-Specific Chemical Probe Development

The combination of a lipophilic naphthalene group (XLogP3 3.7) with zero hydrogen bond donors and only 3 hydrogen bond acceptors creates a molecular recognition surface optimized for hydrophobic kinase pockets. This compound serves as an ideal minimal pharmacophore for probing the contribution of hydrophobic contacts in kinases such as JAK2 or TYK2, where naphthalene substitution has been shown to enhance potency relative to phenyl in related chemotypes [2].

Quote Request

Request a Quote for 2-(azetidin-1-yl)-5-(naphthalen-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.